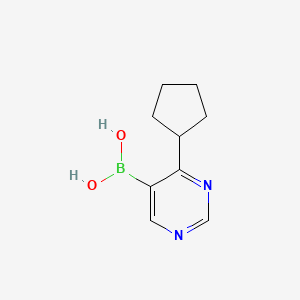

(4-Cyclopentylpyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

(4-cyclopentylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKOTZWYXJYXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674506 | |

| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-80-2 | |

| Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Cyclopentylpyrimidin-5-yl)boronic acid CAS number

An In-depth Technical Guide to (4-Cyclopentylpyrimidin-5-yl)boronic acid for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, present in a multitude of biologically active agents targeting indications from oncology to virology.[1] The ability to strategically and efficiently introduce this heterocycle into complex molecular architectures is paramount for medicinal chemists. Boronic acids, and their corresponding esters, have emerged as indispensable tools in this endeavor, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides a comprehensive technical overview of This compound , a specialized building block designed for the precise installation of a substituted pyrimidine moiety. We will delve into its fundamental properties, its critical role in carbon-carbon bond formation, and the underlying principles that make it a valuable reagent for researchers, scientists, and drug development professionals. The focus will be not just on the protocols, but on the causality behind the experimental choices, ensuring a deeper understanding of its application.

Compound Profile: this compound

The precise identity and properties of a reagent are fundamental to its successful application and the reproducibility of experimental results.

CAS Number: 1072945-80-2[3][4]

Chemical and Physical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BN₂O₂ | [4] |

| Molecular Weight | 192.02 g/mol | [3] |

| Synonyms | 4-Cyclopentylpyrimidine-5-boronic acid | [3] |

| SMILES | OB(O)C1=CN=CN=C1C2CCCC2 | [3] |

| Topological Polar Surface Area (TPSA) | 66.24 Ų | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Molecular Structure

The structure combines a cyclopentyl group at the 4-position and a boronic acid at the 5-position of the pyrimidine ring. This specific arrangement has significant implications for its reactivity and the properties of the resulting coupled products.

Caption: Molecular structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthetic chemistry for its reliability, functional group tolerance, and the ease of removing its inorganic by-products.[5]

Mechanistic Rationale and Reactivity Insights

The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (or more accurately, a boronate species formed in situ with a base) transfers its organic group (the 4-cyclopentylpyrimidin-5-yl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex (R¹ and the pyrimidine) couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Positional Advantage of 5-Pyrimidinylboronic Acids

The position of the boronic acid group on the pyrimidine ring significantly influences reactivity.[1]

-

5-Pyrimidinylboronic Acids (like the topic compound): These isomers generally exhibit excellent reactivity. The electronic environment at the 5-position is favorable for the crucial transmetalation step, leading to high yields with a variety of coupling partners.[1]

-

4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity, sometimes requiring more reactive electrophiles or optimized catalyst systems.[1]

-

2-Pyrimidinylboronic Acids: This isomer is often the most challenging. The proximity of the boronic acid to the nitrogen at the 1-position can lead to catalyst inhibition via coordination, a phenomenon analogous to the "2-pyridyl problem" in Suzuki couplings.[1]

Therefore, the choice of a 5-substituted pyrimidine boronic acid is a strategic one, designed to maximize the probability of a successful and high-yielding coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized, robust starting point for a Suzuki-Miyaura coupling using this compound. The causality behind each component choice is explained to empower the researcher to adapt the methodology as needed.

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)[7]

-

Solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)[7]

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Protect Catalyst): To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K₃PO₄, 2.5 eq.). The use of excess boronic acid compensates for potential protodeboronation side reactions. The inert atmosphere (Nitrogen or Argon) is critical because the Pd(0) catalyst is sensitive to oxidation, which would render it inactive.

-

Solvent Addition (Causality: Ensure Solubility and Reaction Rate): Evacuate and backfill the vessel with an inert gas three times. Via syringe, add the degassed solvent (e.g., 1,4-Dioxane). Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can also deactivate the catalyst. The choice of solvent is key to ensuring all reagents are in solution at the reaction temperature.

-

Reaction Execution (Causality: Provide Activation Energy): Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir vigorously.[7] The heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

Monitoring (Causality: Determine Reaction Completion): Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a self-validating step; the disappearance of the limiting reagent (typically the aryl bromide) confirms the reaction is complete and prevents unnecessary heating that could lead to byproduct formation.

-

Workup and Purification (Causality: Isolate the Product): Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Applications in Drug Discovery: Beyond the Building Block

The incorporation of a boronic acid moiety is a well-established strategy in modern medicinal chemistry.[8][9] Several FDA-approved drugs, such as Bortezomib (Velcade) and Vaborbactam, are boronic acids themselves, acting as potent enzyme inhibitors by forming reversible covalent bonds with active site residues.[9][10][11]

While this compound is primarily used as a synthetic intermediate, the resulting 4-cyclopentylpyrimidine structure it introduces is of high interest. The cyclopentyl group adds lipophilicity and a specific three-dimensional shape that can enhance binding to target proteins, potentially improving a compound's pharmacokinetic profile.[8] This makes the reagent particularly useful in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity and drug-like properties.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

Conclusion

This compound (CAS: 1072945-80-2) is more than just a chemical reagent; it is a strategic tool for the efficient synthesis of complex molecules in drug discovery. Its design as a 5-substituted pyrimidine boronic acid ensures high reactivity and reliability in the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles behind its application and adhering to sound experimental design, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved January 7, 2026, from [Link]

-

Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. Retrieved January 7, 2026, from [Link]

-

4-cyclopentylpyrimidine-5-boronic acid, (CAS# 1072945-80-2). (n.d.). Sinfoo Biotech. Retrieved January 7, 2026, from [Link]

-

(4-Cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

5-Pyrimidinylboronic acid CAS 109299-78-7. (n.d.). Watson International Ltd. Retrieved January 7, 2026, from [Link]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Design and discovery of boronic acid drugs. (2020). PubMed. Retrieved January 7, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-cyclopentylpyrimidine-5-boronic acid,(CAS# 1072945-80-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. watsonnoke.com [watsonnoke.com]

A Technical Guide to (4-Cyclopentylpyrimidin-5-yl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Pyrimidine Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to a vast number of biologically active compounds, including established anticancer, antiviral, and anti-inflammatory agents.[1] The ability to efficiently synthesize and modify this heterocycle is therefore a critical process in the drug discovery pipeline. Boronic acids have emerged as exceptionally versatile and indispensable reagents for this purpose.[2] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions make them ideal building blocks for constructing complex molecular architectures.[3]

The Suzuki-Miyaura cross-coupling reaction, in particular, stands as a powerful method for forming carbon-carbon bonds, and the use of pyrimidine boronic acids allows for the direct and precise installation of this key pharmacophore.[1][4] This guide provides an in-depth technical overview of a specific and valuable building block, (4-Cyclopentylpyrimidin-5-yl)boronic acid. We will explore its molecular properties, discuss its synthesis, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura reaction, explaining the causality behind the experimental choices that ensure a robust and reproducible outcome.

Molecular Profile of this compound

This compound is a specialized heterocyclic building block designed for use in organic synthesis, most notably in the creation of novel pharmaceutical candidates. The cyclopentyl group introduces a lipophilic, non-planar aliphatic moiety, which can be crucial for optimizing a compound's pharmacokinetic profile and its interaction within a biological target's binding pocket. The boronic acid function at the 5-position of the pyrimidine ring is strategically placed for efficient reactivity in cross-coupling reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BN₂O₂ | [5][6] |

| Molecular Weight | 192.02 g/mol | [5][6] |

| CAS Number | 1072945-80-2 | [5][6] |

| Exact Mass | 192.112 g/mol | [5] |

| Appearance | Typically an off-white to white solid | [7] |

Synthesis and Purification

The synthesis of aryl and heteroaryl boronic acids typically follows a well-established pathway involving the conversion of a corresponding halide into the desired boronic acid. The most common laboratory-scale method involves a halogen-metal exchange followed by quenching with a borate ester and subsequent acidic hydrolysis.

A generalized, logical workflow for the synthesis of this compound would proceed from 5-bromo-4-cyclopentylpyrimidine.

-

Halogen-Metal Exchange: The starting bromide is treated with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a highly reactive lithiated pyrimidine intermediate. This step is critical and must be performed under inert atmosphere to prevent quenching by atmospheric moisture or oxygen.

-

Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, typically trimethyl borate or triisopropyl borate. The electrophilic boron atom is attacked by the nucleophilic pyrimidine anion, forming a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and subjected to an acidic aqueous workup (e.g., with dilute HCl). This step hydrolyzes the boronate ester to yield the final this compound.

-

Purification: The crude product is then purified, commonly by flash column chromatography on silica gel or by recrystallization to yield the final product with high purity.[1]

Caption: A generalized workflow for the synthesis of pyrimidine boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl and heteroaryl-aryl linkages that are ubiquitous in pharmaceuticals.[4][8]

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex and proceeds via a well-understood catalytic cycle. The cycle is a self-validating system where the active catalyst is regenerated at the end of each turnover.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid (R²-B(OH)₂) forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step. The electronic environment at the 5-position of the pyrimidine ring is favorable for this crucial step.[1]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Reagent Selection

The success of a Suzuki coupling hinges on the rational selection of each component.

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation as it is air-stable and readily available.[8][9] It serves as the source of the active Pd(0) species.

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is essential.[8][9] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate anion [-B(OH)₃]⁻, which facilitates the transmetalation step.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used.[9] The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Microwave Irradiation: The use of microwave heating has become a key enabling technology. It dramatically reduces reaction times from hours to minutes, often improves yields, and enhances reproducibility by providing uniform and rapid heating.[9]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a representative methodology for coupling this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0-1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)[1]

-

Base (e.g., K₂CO₃) (2.0-3.0 equiv)[1]

-

Degassed Solvent (e.g., 1,4-Dioxane/Water, 3:1 v/v)

-

10 mL Microwave Reactor Vial with Stir Bar

Procedure:

-

Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[9]

-

Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water solvent mixture to the vial.[9]

-

Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with constant stirring.[9]

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and then brine.[1]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Caption: Step-by-step workflow for a microwave-assisted Suzuki coupling.

Role in Medicinal Chemistry and Lead Optimization

The incorporation of the (4-cyclopentylpyrimidin-5-yl) moiety into a lead compound can profoundly influence its drug-like properties. The cyclopentyl group increases the molecule's three-dimensionality and lipophilicity, which can enhance membrane permeability and improve binding affinity through favorable van der Waals interactions in a hydrophobic pocket. The pyrimidine core, with its hydrogen bond acceptors, provides a handle for specific interactions with biological targets like kinases.

Furthermore, boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[10] This mechanism is exploited in FDA-approved drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[3][11] While this compound is primarily used as a synthetic building block, its inherent chemical nature aligns with modern strategies in covalent drug design.

Conclusion

This compound is more than just a chemical reagent; it is a highly valuable and strategically designed building block for modern drug discovery. Its specific combination of a lipophilic cyclopentyl group and a reactive pyrimidine boronic acid makes it an ideal component for synthesizing novel compounds through robust and efficient methods like the Suzuki-Miyaura cross-coupling reaction. For researchers and scientists in drug development, a thorough understanding of its properties and applications provides a direct pathway to accelerate the synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of next-generation therapeutic agents.

References

- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNdFyzajeGQsRb_fUf9Nwmk1tHGwTZfvkVi6xa2BoBvwQjalOnSwPdgvK4b70Jf2MEI6nX5zFl4fvYxYYbJFQgzatpT4OTQnqmRMwlaDUQhxFVZKFjZpYZwTkMZ1Q0ZlkRzXROXS4OwNvPcHO4aah-rF2afaTqmmZAMFXSGI3PMPX58nIMn2iWQ8_lQ_ljMsN2VIzmacZdHojw737uS14rUMyV-8smDS_bnHdf2bsblBMBEiPrjwFk4qsd0_Y=]

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7BZIo-RCnthFggsayaE-9vphFzrFRHiqBzsUWfEtNR22PiCwMENqGiv1SzQlE4QEwPa8rLaMH9CnIdQ-TyihU_tBz1j9q7BGPmP4BAXaa9X_0CuMLw5PUIQWGvm0DY-VmveTAJHmUJg3YWhfZUUdL65tLEd5U_5W1lyIQzSXnIDw4XTVxHe_oAEtTcVJ9DCyi_9ET3UM3WxQQA3O-FepjUcKaogMN]

- (4-Cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnfXld5PIA0NkfnzfPZ9m7tynqjRsHmHqtwqz5q2m2lybaYq2YwJBe2SeAfP2ngu4zZ5jmDE6hvimEb6rkGqWJjY8vbeYOY591GY1wsKWMSoItFjruknOY0Xu11wWC0cCGOpmgsORrIJPSQRcy5nU1Ko89P2a07iArTfMjV2eqp1dRcoyNN_mKBQVszHxpI2Y281BfA==]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald, S. L. et al. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERjMwn2kwdsT9JH-_H0vaROdqSr71S2CbN_UxOso3kOUMAv-Fp7U4BpcoeCEzjw3k0A-Bk10JW3jFwsqDyLgFs0lwSAz6SaGi-95MtSozYiWwp8H1FGgZq52U_pPrW2QyilIxUVHYjJPQ3zQ==]

- This compound. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHVCTjPiyBaANLKDvW3M6IeYgi9q2fXUrAxtRbnFG5mKPAIBOyCwhyaC-b36uogRq9xtIIEHBQiG1prhl34dIzFU5s_AhgmOINpThGBkefxyXr3VGm8k-mJQ7xJoplgJIsOmQNhWUTWmypHZxaNc6JVfBA3p_T5pcbGP5hCKWMWeriHGs1ZYHYnq3huZVJiX6-FTU=]

- (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe60l7Uac2iTSdzXF8PRnzEcIBpphox70GrLjqFAlxQMDBl0_Lrx-QKBVVGkXEf0JMGVj7p2xYrTmpmI2g7OdbeHxr1QIFaNkqyWdCpxE19XK0eqC601fAbrhEARsaYXu3OknMMjJeaNIW3BBPN78sKrFRmlQVwJMAgRzi_sBNIEPd4nUwpk5gem_xVOnAHfg=]

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSQ-X-dvOQiBSd79nca3-3BPCwWcvH6s5edrEwUS6lEd1SzFlr4u4NVEqNTndFP7MCkatfmGny3F1UFJil1Ki1p-s04Jr_AYlsraKtRJwoegzB7ApXVmUxjjjYVAlr4ajGUH-iE4Y6THdUCSwQNV3jAZZPLP8duxY=]

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ANqeCecMH5b8cgTBMjfZB9xEcT2tWEC9wjVv5sXA12bdTSJK4FiGpLvG675IxdGB5lbcnKs7s5Xn9EQJ3_8_YYAlwBOzI07AaR8gYx1jJn0h8CLMeqlwxXfmncjWvqBWRA==]

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfpkxdG7PQ8fkI52MwOeXO23LOfT8zkD5hz6Bmgg1TAqU30DvBUPxD-IVuujmzqmWyH8SKm6b9IlRX6xEURgH-mRGKBVEPHIgz8GfafxIbfjNRIluDjhVX3IYQsLvUKJP5Ew==]

- This compound. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfXBpAIv1vZ2dS16usJ78i4OsRCyOMtD-GE0nxlYB7p9vUIG4vqVqMmvOlethst073RIayjesn-cNfHMvxuXeTwvE0bBGwfsQGCmWc7s5ffsULaZMmeG8QZpd2hffewxxxGSWONA==]

- 4-cyclopentylpyrimidine-5-boronic acid,(CAS# 1072945-80-2). Sinfoo Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAVlrKJL_NZ9wQhqUlOXLSSiqAo2GZzTyamcLvmrOBS8ebVkAVIvZlfibHGkZ16DabT7fsgnmL2Lmy6dBU8_Gc7QJWxdXajhUSq38WLbDw9peSzwgGTBHgdTfmVySD0_M]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeObW6wqTd419DDrKhT7o1qYu7-rENDXw7qSXAd0CIi8lUUrP4u0JviE3qm1yAk-lRFomoxmLyhBNy6eyRmx4RVJSyVWVTkE113Q_-mDJtPgDaWySoYKjJwiAj8JxDY8geoQ==]

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-2N-4fgR4v8IqB5T8sqcmlNTmAmce-Z2oFqn-TTHa5aER9KK78RgZnJM3myf-gfJCGJvdTXumgC0zavQom6FOtNBdyTGsOfV_R5cOPC_-v6z1xrmX4badf1NHR7LbsaH14OEdByQNEUVV6G8aQCb1cLIvcxBsSK9sYrswENBMJC6q9iEl04iCmLRg-RIBhYc2YFK_W-Vaj8oWN4_ljmfSYE-tYT14tuGmEC7yieasxy1-W1sZ]

- pyrimidine-5-boronic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6mh2PLg0jYt8-eMJQffeKuDnl6vm4uaHpF9XLnaaRwInd1RFFkqeTqGmlZN0iaewP-jxo3IcPb2vPC2i5jlu6rO_9urS8alHAojxv6Da9n9h0iGWbatKliO54GVSG2RUCn5dLrk2XHjpOMTPfGtLaOmZHX3R4]

- 5-Pyrimidinylboronic acid CAS 109299-78-7. Chemspace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSi9k1BMvHtrAee1OMgw9oLMvWgkv1IYo_ALbQoxX9EZpash201OnUlmZ7GjQxNYvQ5nTeiOGyV-UM_RvJFfPzpEkmwMIPgyvK67FNbw8t9wI8l6tIUe305dmZE2n0s_Fh0ow3v2-hZq4yrWUtIi_YzYyYuAFWJV7SYZyOactP]

- Synthesis of the cyclopentyl, cyclic boronic monoester 4. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-MvvbwMIVdyFFoo1NGip06KQgGWefkvCLZF75IPk_GI5lu5GRI4zGVme2Bw9pX9wtLF-NkHKSD5jRqmuVYII1qF3C4t0JZaBWUVXtpmExY_GN8FCkAZ2rn6ghLdiE1mflpo9_qLOFSAktTy11FlbJhERFrBQS1CZglaJTwvEUQZoWv3B1Y6-SHSu3TOAVDEr-xoctIeYIhxkZWSKK0iQheWmb]

- 4-Amino-2-(cyclopropyl)pyrimidine-5-boronic acid pinacol ester. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yMl0tRTyPO5uWKjjfoG0ACKHsVJ1g_d7MiOPPpBvyQPHuvDvnA5Gl1fIsNlm2AtGcigdCcNjKGm_N90vRBK0xMgAS39zXWday2TzcqIHYEJefRpUUyx0TqUlJM_ClxsJWm2DqshuNEjWQSJtg1njaMbNSn-7ixVtpptTqL3CuwNOpb51Q6Upj7EVuR34dBSIWHU=]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjU8iswrUyYFooJU779dIUvwXUJcp7421zENZEaqpd-BImC-DNFlS0HICTtWFLeaPXBUAzz2MZu0P90zV12krJZPWG4SSbET_Rcyy6gHyvrhXEXaS8Yl01Sst7rebOciivHgeqw9H29Z8wlw==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. watsonnoke.com [watsonnoke.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to (4-Cyclopentylpyrimidin-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold and its Boronic Acid Derivatives

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. This structural feature allows pyrimidine-based molecules to effectively interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. Consequently, the development of novel pyrimidine derivatives is a major focus in the quest for new treatments for a multitude of diseases, including cancer, viral infections, and inflammatory conditions.

(4-Cyclopentylpyrimidin-5-yl)boronic acid has emerged as a particularly valuable building block for the synthesis of these complex therapeutic agents. Its unique structure, featuring a cyclopentyl group at the 4-position and a boronic acid moiety at the 5-position of the pyrimidine ring, offers medicinal chemists a versatile scaffold for creating potent and selective inhibitors of key cellular targets. The cyclopentyl group can provide beneficial hydrophobic interactions within the target protein's binding site, while the boronic acid functionality serves as a versatile handle for the crucial Suzuki-Miyaura cross-coupling reaction, enabling the facile introduction of a wide array of aryl and heteroaryl substituents.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1072945-80-2 | [1] |

| Molecular Formula | C9H13BN2O2 | [1] |

| Molecular Weight | 192.03 g/mol | [1] |

| Appearance | Off-white to white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF (predicted) | - |

| Stability | Stable under standard conditions, moisture sensitive. Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines. | [2] |

Synthesis of this compound: A Proposed Experimental Protocol

The proposed synthesis involves two key stages:

-

Synthesis of the 4-Cyclopentyl-5-halopyrimidine Precursor: This can be achieved through the reaction of a dihalopyrimidine with cyclopentylamine, followed by dehalogenation or further modification.

-

Lithiation and Borylation: The 5-halopyrimidine is then subjected to a halogen-metal exchange reaction using an organolithium reagent at low temperature, followed by quenching the resulting lithiated species with a borate ester to yield the desired boronic acid.

Below is a detailed, step-by-step experimental protocol for the proposed synthesis of this compound.

Part 1: Synthesis of 5-Bromo-4-cyclopentylpyrimidine

-

Reaction Principle: This step involves the nucleophilic aromatic substitution of a chlorine atom on 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by reductive dehalogenation of the remaining chlorine atom.

-

Step-by-Step Protocol:

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add cyclopentylamine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

-

For the reductive dehalogenation of the 2-chloro substituent, dissolve the crude product in a suitable solvent such as ethanol.

-

Add a palladium catalyst, such as 10% Pd/C, and a base, such as triethylamine.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 5-bromo-4-cyclopentylpyrimidine.

-

Part 2: Synthesis of this compound

-

Reaction Principle: This step utilizes a halogen-metal exchange reaction, where the bromine atom of 5-bromo-4-cyclopentylpyrimidine is replaced by lithium using an organolithium reagent. The resulting highly reactive organolithium intermediate is then quenched with a trialkyl borate, which upon acidic workup, yields the boronic acid.

-

Step-by-Step Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-bromo-4-cyclopentylpyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF and cool it to -78 °C.

-

Transfer the lithiated pyrimidine solution to the triisopropyl borate solution via a cannula, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH 2-3 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by forming the pinacol ester followed by chromatography and subsequent deprotection to yield pure this compound.

-

Key Chemical Reactions and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug discovery is its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl halides, providing a highly efficient method for the synthesis of complex biaryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-cyclopentylpyrimidin-5-yl moiety) to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. By attaching various substituents to the pyrimidine core via the boronic acid handle, researchers can fine-tune the selectivity and potency of these inhibitors for specific kinases.

While a specific, named drug candidate synthesized directly from this compound is not yet prominent in the public domain, its structural motifs are present in numerous patented kinase inhibitors. For instance, the 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine core, which can be accessed through intermediates derived from this compound, is a key feature of several potent kinase inhibitors.[4]

The general strategy for the application of this compound in the synthesis of kinase inhibitors is as follows:

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling boronic acids should be followed.

-

Hazard Identification: Boronic acids are generally considered to be of low toxicity. However, they can be irritating to the eyes, skin, and respiratory tract.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

Handling: Avoid creating dust. Use spark-proof tools and explosion-proof equipment where necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids are often moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its strategic combination of a pyrimidine core, a cyclopentyl substituent, and a boronic acid handle provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it particularly well-suited for the construction of diverse libraries of potential kinase inhibitors and other targeted therapies. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery process is undeniable.

References

-

Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (4-Cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid. Retrieved from [Link]

- Kinder, D. H., et al. (1998). Boronic ester and acid compounds. U.S.

- Long, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.

- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

-

Sinfoo Biotech. (n.d.). 4-cyclopentylpyrimidine-5-boronic acid,(CAS# 1072945-80-2). Retrieved from [Link]

- Garg, N. K., & Hie, L. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.

- Aggarwal, V. K., et al. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

-

PubChem. (n.d.). (4-Methylpyrimidin-5-YL)boronic acid. Retrieved from [Link]

- Valente, E., et al. (2020).

- Meng, X., et al. (2020). Synthesis of 2'-paclitaxel 2-deoxy-2-fluoro-glucopyranosyl carbonate for specific targeted delivery to cancer cells.

- Pfizer Inc. (2018). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide. U.S.

- Wang, L., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry.

- Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Pfizer Inc. (2016). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide. U.S.

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidine Boronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidine Boronic Acids in Modern Chemistry

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] The ability to efficiently synthesize and modify these scaffolds is therefore of paramount importance in drug discovery. Pyrimidine boronic acids and their corresponding esters have emerged as exceptionally versatile building blocks, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions—a powerful method for constructing carbon-carbon bonds.[1][2]

This guide provides an in-depth technical overview of the principal synthetic strategies for preparing substituted pyrimidine boronic acids. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, comparative advantages, and practical challenges associated with each method, offering field-proven insights to guide your synthetic planning.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyrimidine boronic acids can be broadly categorized into three main approaches. The choice of method is dictated by factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.

-

Palladium-Catalyzed Miyaura Borylation of Halopyrimidines: The workhorse method, ideal for converting readily available halopyrimidines.

-

Iridium-Catalyzed C-H Borylation: A modern approach for direct functionalization of the pyrimidine core, offering unique regioselectivity.

-

Lithiation-Borylation Sequences: A classic organometallic strategy useful for accessing specific isomers that may be difficult to obtain otherwise.

Palladium-Catalyzed Miyaura Borylation: The Established Workhorse

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] This method is arguably the most common and robust route to aryl and heteroaryl boronic esters, including those of pyrimidine.

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern organometallic chemistry, dictates the choice of reagents. The cycle begins with the oxidative addition of the halopyrimidine to a Pd(0) complex. A subsequent transmetalation step with the diboron reagent, facilitated by a base (commonly potassium acetate, KOAc), forms a borylated palladium intermediate.[3] Reductive elimination then releases the desired pyrimidine boronic ester and regenerates the Pd(0) catalyst. The base is crucial as it facilitates the formation of a [Pd(OR)] complex, which is more reactive in the transmetalation step.[3]

Key Experimental Parameters

-

Catalyst/Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. The choice of ligand (e.g., XPhos, SPhos) is critical and can significantly impact reaction efficiency, particularly for less reactive chloro-substrates.[4][5] Pre-formed catalysts like XPhos-Pd-G2 offer convenience and high reactivity.[4]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent due to the stability and ease of handling of the resulting pinacol boronate esters.[3] More atom-economical alternatives like tetrahydroxydiboron (BBA) have also been developed.[4]

-

Base & Solvent: Potassium acetate (KOAc) is the most frequently used base. Solvents are typically aprotic and polar, such as dioxane, DMF, or DMSO.

Workflow & Visualization

The general workflow for a Miyaura Borylation is a straightforward and often high-yielding process.

Caption: Generalized workflow for Palladium-Catalyzed Miyaura Borylation.

Iridium-Catalyzed C–H Borylation: A Direct and Modern Approach

Direct C–H activation offers a more atom-economical route to boronic esters by avoiding the need for pre-functionalized halide starting materials.[6] Iridium-catalyzed C–H borylation has become the premier method for this transformation, demonstrating broad substrate scope and high efficiency.[7]

Mechanistic Insights & Regioselectivity

The accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[6][8] An active Ir(III)-tris(boryl) complex performs oxidative addition into an aromatic C–H bond, forming a sterically crowded Ir(V) intermediate.[7] Subsequent reductive elimination yields the borylated product and an Ir(III)-hydrido species, which then reacts with the diboron reagent to regenerate the active catalyst.[7]

A key feature of this method is its predictable regioselectivity, which is primarily governed by sterics.[7] Borylation typically occurs at the most accessible C–H bond, distal to bulky substituents or, in the case of nitrogen heterocycles like pyrimidine, distal to the nitrogen atoms.[9] This is because coordination of the nitrogen lone pair to the iridium center can inhibit the catalyst, making C–H bonds closer to the nitrogen less reactive.[10][11]

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H Borylation.

Key Experimental Parameters

-

Catalyst/Ligand: The most common catalytic system is a combination of an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine-type ligand (e.g., dtbpy: 4,4′-di-tert-butyl-2,2'-dipyridyl).[9]

-

Boron Source: B₂pin₂ is the standard reagent.

-

Solvent: Apolar solvents like cyclohexane, octane, or neat (solvent-free) conditions are often used.[12]

Lithiation-Borylation: A Classic Organometallic Route

This method involves the deprotonation of a pyrimidine C-H bond with a strong organolithium base (e.g., n-BuLi, LDA) or a halogen-metal exchange from a halopyrimidine, followed by quenching the resulting anion with a boron electrophile, typically a trialkyl borate like triisopropyl borate, B(Oi-Pr)₃.[13]

Causality and Application

This strategy is particularly valuable for synthesizing isomers that are inaccessible through other means. The position of lithiation can be controlled by the substitution pattern on the pyrimidine ring or through the use of directing groups. For instance, the synthesis of (2-aminopyrimidin-5-yl)boronic acid has been effectively achieved via a halogen-metal exchange of 2-amino-5-bromopyrimidine.[13] This method requires cryogenic temperatures (-78 °C) to control the reactivity of the highly basic organolithium reagents and prevent side reactions.[14]

Protocol: Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid

The following protocol is adapted from a reported cost-effective synthesis.[13]

Materials:

-

2-Amino-5-bromopyrimidine

-

Chlorotrimethylsilane (TMSCl)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate (B(Oi-Pr)₃)

-

Anhydrous THF

-

Hydrochloric acid

Procedure:

-

Protection: In an inert atmosphere flask, dissolve 2-amino-5-bromopyrimidine in anhydrous THF. Add TMSCl to protect the amine in situ via bis-silylation.[13]

-

Halogen-Metal Exchange: Cool the solution to -78 °C. Slowly add n-BuLi and stir for 1 hour to effect the lithium-halogen exchange.

-

Borylation: Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

-

Hydrolysis & Isolation: Quench the reaction with aqueous HCl. This hydrolyzes the borate ester and removes the silyl protecting groups. Adjust the pH using an acid-base sequence to precipitate the water-soluble boronic acid product, which can then be isolated by filtration.[13]

Comparative Analysis of Synthetic Methods

| Feature | Miyaura Borylation (Pd-cat) | C-H Borylation (Ir-cat) | Lithiation-Borylation |

| Starting Material | Halopyrimidine (Br, I, Cl) | Unsubstituted Pyrimidine | Halopyrimidine or activated C-H |

| Key Reagents | Pd catalyst, phosphine ligand, B₂pin₂, base (KOAc) | Ir catalyst, bipyridine ligand, B₂pin₂ | Strong base (n-BuLi), B(Oi-Pr)₃ |

| Regioselectivity | Position of the halide | Sterically most accessible C-H | Position of halide or directed C-H |

| Functional Group Tol. | Generally good, but sensitive to some reducible groups | Excellent, very broad tolerance | Poor; intolerant of acidic protons and electrophiles |

| Reaction Conditions | 80-110 °C | 80-120 °C or neat | Cryogenic (-78 °C to RT) |

| Primary Advantage | Robust, reliable, widely used | Atom-economical, direct functionalization | Access to specific isomers, inexpensive reagents |

| Primary Limitation | Requires pre-functionalized starting material | Catalyst cost, sometimes poor selectivity with multiple sites | Harsh conditions, poor functional group tolerance |

Practical Considerations: Stability and Handling

A critical aspect often overlooked is the stability of the final pyrimidine boronic acid product. Boronic acids are susceptible to several degradation pathways:

-

Dehydration: Reversible intermolecular dehydration can form cyclic trimeric anhydrides known as boroxines.[15]

-

Protodeboronation: Cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is often a problem with electron-rich heteroaryl boronic acids, especially those with the boron ortho to a nitrogen.[10][15]

-

Oxidation: The boronic acid group can be oxidized, leading to byproducts.[15]

To mitigate these issues, proper handling and storage are imperative. For long-term stability, storing the solid compound at -20°C in a tightly sealed container, protected from moisture and light, is highly recommended.[15] In many cases, converting the boronic acid to its more stable pinacol ester or MIDA boronate form is a prudent strategy for long-term storage and subsequent use in cross-coupling reactions.[16]

Conclusion

The synthesis of substituted pyrimidine boronic acids is a mature field with several powerful and complementary methods at the disposal of the modern chemist. The classic Miyaura borylation remains a highly reliable and versatile option for converting halopyrimidines. For direct, atom-economical functionalization, iridium-catalyzed C-H borylation provides a modern solution with predictable, sterically-driven regioselectivity. Finally, the classic lithiation-borylation sequence, despite its harsh conditions, retains its value for accessing specific isomers from inexpensive starting materials. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as detailed in this guide, will empower researchers to make informed decisions and strategically design efficient syntheses for novel pyrimidine-based molecules in drug discovery and development.

References

-

ResearchGate. (n.d.). Proposed mechanism for the iridium catalyzed C−H borylation. Retrieved from [Link]

-

Gere, D., & Pápai, I. (2018). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. PubMed Central. Retrieved from [Link]

-

Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., & Smith, M. R. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed Central. Retrieved from [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Retrieved from [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2009). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

-

Honraedt, A., et al. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. University of Bristol Research Portal. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). 5-pyrimidine-boronic acid. Retrieved from [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. Retrieved from [Link]

-

ResearchGate. (2014). Iridium-catalyzed C-H borylation of pyridines. Retrieved from [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. HKUST Research Portal. Retrieved from [Link]

-

American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.

- Google Patents. (n.d.). Process for the preparation of pyridine-2-boronic acid esters.

-

Nature. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

-

Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

-

GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]

-

Gonçalves, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Preprints.org. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

-

Egyptian Journal of Chemistry. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2015). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PubMed Central. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Retrieved from [Link]

-

Journal of the American Chemical Society. (1955). Boron-Substituted Pyrimidines. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The lithiation of pyrimidines. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(1), 1. Retrieved from [Link]

-

Ghodsi, S., et al. (2016). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2010). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Retrieved from [Link]

-

ResearchGate. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]

-

Molander, G. A., & Ellis, J. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PubMed Central. Retrieved from [Link]

-

Maji, M., & Lee, D. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. PubMed Central. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Pyrimidine-5-boronic acid. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. University of Bristol Research Explorer. Retrieved from [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

(4-Cyclopentylpyrimidin-5-yl)boronic acid structural characterization

An In-Depth Technical Guide to the Structural Characterization of (4-Cyclopentylpyrimidin-5-yl)boronic acid

This guide provides a comprehensive framework for the structural characterization and purity assessment of this compound (CAS No. 1072945-80-2).[1][2] Designed for researchers, medicinal chemists, and process development scientists, this document outlines a multi-technique analytical workflow. It moves beyond simple data reporting to explain the rationale behind methodological choices, ensuring a robust and self-validating approach to characterization. The protocols described herein are based on established principles for the analysis of heterocyclic boronic acids and are intended to serve as a foundational methodology.

Introduction: The Significance of Pyrimidine Boronic Acids

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a cyclopentyl substituent, and a boronic acid functional group, makes it a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Given its role as a critical intermediate, rigorous structural verification and purity analysis are paramount to ensure the integrity of downstream synthetic products and the reproducibility of experimental outcomes.

This guide details the application of modern analytical techniques—including chromatography, mass spectrometry, and nuclear magnetic resonance—to unequivocally confirm the identity, structure, and purity of this compound.

Part 1: Identity Confirmation and Purity Assessment

The initial phase of characterization focuses on confirming the molecular identity and quantifying the purity of the material. A combination of chromatographic separation and mass spectrometric detection is the cornerstone of this assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

HPLC is the primary technique for determining the purity of non-volatile organic compounds. For boronic acids, the analytical method must be carefully designed to mitigate on-column degradation, as they are susceptible to dehydration and other transformations.

Expertise & Rationale: The primary challenge in the reversed-phase HPLC analysis of boronic acids is their potential for dehydration to form boroxines (trimeric anhydrides) and their sometimes-poor retention for hydrophilic analogs.[3] Furthermore, the pinacol esters, often used as more stable precursors, are prone to hydrolysis back to the boronic acid under typical reversed-phase conditions.[3] The choice of a rapid gradient on a C18 stationary phase with a mild acidic modifier (e.g., formic acid) is a strategic compromise. The acid helps to suppress the ionization of the boronic acid, improving peak shape, while the fast analysis time minimizes the opportunity for on-column degradation.

Experimental Protocol: UPLC-UV Analysis

-

System: Waters ACQUITY UPLC H-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Data Presentation: Expected Chromatographic Results

| Parameter | Expected Value | Rationale |

| Retention Time (RT) | ~1.8 min | Reflects moderate hydrophobicity from the cyclopentyl and pyrimidine moieties. |

| Purity (by Area %) | >98% | A high purity level is essential for use in subsequent synthetic steps. |

| Common Impurities | Boroxine trimer, starting materials (e.g., 5-bromo-4-cyclopentylpyrimidine). | Boroxine may appear as a broader, later-eluting peak. |

Visualization: HPLC Workflow

Caption: UPLC-UV workflow for purity analysis.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a direct measurement of the molecular weight, serving as a primary tool for identity confirmation. Electrospray Ionization (ESI) is well-suited for this molecule.

Expertise & Rationale: Boronic acids can be challenging to analyze by MS due to their propensity to form various species in the ion source, including the parent ion [M+H]⁺, adducts, and dehydrated forms.[3] A key consideration is the cone voltage; a lower cone voltage is generally preferred to minimize in-source fragmentation and the formation of the trimeric boroxine, which can complicate spectral interpretation.[3]

Experimental Protocol: ESI-MS Analysis

-

System: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V (start low and optimize as needed).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: 50-500 m/z.

-

Infusion: The eluent from the UPLC can be directly introduced into the MS.

Data Presentation: Expected Mass Spectrometry Data

| Species | Formula | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | C₉H₁₄BN₂O₂⁺ | 193.11 | ~193.1 | Protonated parent molecule. Confirms molecular weight. |

| [M+Na]⁺ | C₉H₁₃BN₂O₂Na⁺ | 215.10 | ~215.1 | Sodium adduct, common in ESI. |

| [M-H₂O+H]⁺ | C₉H₁₂BN₂O⁺ | 175.10 | ~175.1 | Dehydrated ion, often observed for boronic acids. |

Part 2: Definitive Structural Elucidation

While HPLC and MS confirm identity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof by mapping the atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments (¹H, ¹³C, ¹¹B) is required for full structural assignment.

Expertise & Rationale: The choice of solvent is critical. DMSO-d₆ is often preferred for boronic acids as it is aprotic and effectively solubilizes the compound. The two hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent; their observation is not always guaranteed. ¹¹B NMR is a less common but highly valuable experiment for boronic acids, as the chemical shift is indicative of the boron atom's coordination environment.

Predicted NMR Data (in DMSO-d₆, 400 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~9.05 | s | 1H | H2 (Pyrimidine) |

| ¹H | ~8.85 | s | 1H | H6 (Pyrimidine) |

| ¹H | ~8.20 | br s | 2H | B(OH)₂ |

| ¹H | ~3.60 | quintet | 1H | CH (Cyclopentyl) |

| ¹H | ~2.00 | m | 4H | CH₂ (Cyclopentyl) |

| ¹H | ~1.70 | m | 4H | CH₂ (Cyclopentyl) |

| ¹³C | ~165.0 | C4 (Pyrimidine) | ||

| ¹³C | ~162.5 | C6 (Pyrimidine) | ||

| ¹³C | ~158.0 | C2 (Pyrimidine) | ||

| ¹³C | Not observed | C5 (ipso-C attached to Boron) | ||

| ¹³C | ~42.0 | CH (Cyclopentyl) | ||

| ¹³C | ~32.5 | CH₂ (Cyclopentyl) | ||

| ¹³C | ~25.5 | CH₂ (Cyclopentyl) | ||

| ¹¹B | ~28-30 | br s | B(OH)₂ |

Note: The carbon atom directly attached to boron is often broadened and not observed in ¹³C NMR due to quadrupolar relaxation.

Sources

NMR data for (4-Cyclopentylpyrimidin-5-yl)boronic acid

An In-depth Technical Guide to the NMR Spectroscopic Characterization of (4-Cyclopentylpyrimidin-5-yl)boronic Acid

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core, a cyclopentyl substituent, and a boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications, including as inhibitors of enzymes like Valine-containing protein (VCP/p97)[1]. The boronic acid group, in particular, is a versatile functional group known for its ability to form reversible covalent bonds, a property increasingly exploited in the design of targeted therapies[2][3][4].

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and purity of such compounds. This guide provides a detailed, predictive analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound, grounded in the fundamental principles of NMR and data from analogous structures. Furthermore, it offers field-proven protocols for data acquisition and interpretation, designed to empower researchers to confidently characterize this and related molecules.

Molecular Structure and Predicted NMR Spectra

The first step in any NMR analysis is a clear understanding of the molecule's structure and the expected electronic environment of each nucleus.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the cyclopentyl group protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H2 | ~9.0 | Singlet | - | The proton at C2 is deshielded by the two adjacent nitrogen atoms. |

| H6 | ~8.8 | Singlet | - | Similar to H2, this proton is in an electron-deficient environment. |

| B(OH)₂ | 4.0 - 6.0 | Broad Singlet | - | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| CH (cyclopentyl) | 3.0 - 3.5 | Multiplet | The methine proton of the cyclopentyl group is attached directly to the pyrimidine ring and will be deshielded. | |

| CH₂ (cyclopentyl) | 1.5 - 2.1 | Multiplet | The methylene protons of the cyclopentyl group will appear as complex multiplets. |

-

Causality behind Predictions: The chemical shifts of the pyrimidine protons (H2 and H6) are predicted based on data for 5-pyrimidinylboronic acid and are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms[5]. The cyclopentyl group's protons will exhibit shifts typical for substituted cycloalkanes, with the methine proton being the most downfield due to its proximity to the aromatic ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~158 | Deshielded by two adjacent nitrogen atoms. |

| C4 | ~165 | Attached to a nitrogen and the cyclopentyl group. |

| C5 | Not Observed | The carbon attached to the boron atom (ipso-carbon) is often not observed due to quadrupolar relaxation of the boron nucleus[6][7]. |

| C6 | ~155 | Deshielded by an adjacent nitrogen atom. |

| CH (cyclopentyl) | ~35 | |

| CH₂ (cyclopentyl) | 25 - 30 |

-

Expertise in Interpretation: The absence of the C5 signal is a key indicator of the boronic acid group's presence at that position. This phenomenon is a common feature in the ¹³C NMR of organoboron compounds[6][7].

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a powerful technique for directly observing the boron nucleus and provides valuable information about its coordination state and electronic environment.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹¹B | 28 - 33 | The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid. The exact shift can be influenced by solvent and the potential for boroxine formation[6][8]. |

-

Trustworthiness of the Technique: The chemical shift in ¹¹B NMR is highly sensitive to the geometry and coordination number of the boron atom. A signal in the predicted range would strongly support the presence of the boronic acid functionality. Furthermore, ¹¹B NMR can be used to determine the pKa of the boronic acid by monitoring the chemical shift as a function of pH[9][10].

Experimental Protocol for NMR Analysis

Acquiring high-quality requires careful attention to experimental parameters.

Diagram 2: NMR Analysis Workflow

Caption: A generalized workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can influence the chemical shifts, particularly of the B(OH)₂ protons.

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. If solids persist, filter the solution through a small plug of glass wool into a clean NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard proton pulse program.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several thousand scans).

-

A relaxation delay (d1) of 2-5 seconds is recommended to ensure quantitative signal intensities for non-quaternary carbons.

-

-

¹¹B NMR Acquisition:

-

It is highly recommended to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes[10].

-

Use a simple pulse-acquire sequence without proton decoupling.

-

The spectral width should be set to cover a wide range to account for potential boroxine formation or other species (e.g., -50 to 50 ppm).

-

Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm)[9].

-

Troubleshooting and Advanced Characterization

Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. This equilibrium is concentration and solvent-dependent.

Diagram 3: Boronic Acid-Boroxine Equilibrium

Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.

-